molecular formula C7H6F3N5S B3010585 5-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946812-29-8

5-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

Cat. No. B3010585
CAS RN: 1946812-29-8
M. Wt: 249.22
InChI Key: UVMPYANYLVFVKD-UHFFFAOYSA-N
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Description

This compound is a unique chemical with the empirical formula C10H7F3N2OS . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of pyrazole nucleus, which is a part of this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of this compound comprises of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule with two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms . The pyrazole ring in this compound is substituted with a methyl group and a trifluoromethyl group .


Chemical Reactions Analysis

Pyrazoles, including this compound, have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 276.24 . The InChI code for this compound is 1S/C10H7F3N2OS/c1-15-9(10(11,12)13)4-7(14-15)8-3-2-6(5-16)17-8/h2-5H,1H3,(H,16,17) .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved documents, pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . It is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

While the specific future directions for this compound are not mentioned in the retrieved documents, pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . This suggests that this compound could have potential applications in various fields of science.

properties

IUPAC Name

5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N5S/c1-15-4(7(8,9)10)2-3(14-15)5-12-13-6(11)16-5/h2H,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMPYANYLVFVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NN=C(S2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 125725762

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